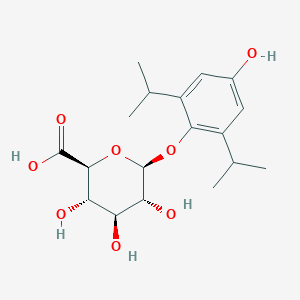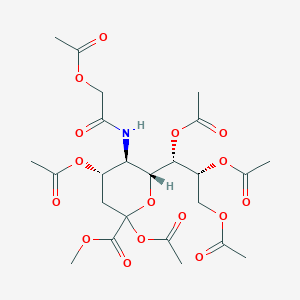
2,4,7,8,9-Penta-O-acétyl-N-acétylglycolyl-D-acide neuraminique méthyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is a versatile acetylated neuraminic acid derivative. Neuraminic acids, commonly known as sialic acids, are a family of nine-carbon sugars that play crucial roles in biological processes. This compound is often present as the terminal sugar of glycoproteins and glycolipids, contributing to cellular recognition and signaling.
Applications De Recherche Scientifique
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester has significant applications in various fields:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in studying cell surface interactions and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for targeting specific cells.
Industry: Utilized in the production of biocompatible materials and as a precursor for other bioactive compounds.
Mécanisme D'action
Target of Action
The primary target of 2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester is N-acetylneuraminic acid , which is often present as the terminal sugar of glycoproteins . This compound is a versatile acetylated neuraminic acid or sialic acid derivative .
Mode of Action
It is known to interact with its target, n-acetylneuraminic acid, in a specific manner that influences the function of glycoproteins .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the function and regulation of glycoproteins. As N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins, the compound’s interaction with this target can influence various biochemical pathways .
Pharmacokinetics
Its molecular weight of 53348 suggests that it may have good bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester typically involves the acetylation of neuraminic acid derivatives. The process begins with the protection of hydroxyl groups followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation.
Industrial Production Methods
Industrial production of this compound involves large-scale acetylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, with continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and diols.
Substitution: Derivatives with various functional groups replacing the acetyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetylneuraminic acid methyl ester
- 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester
- Methyl 5-Acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate
Uniqueness
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is unique due to its specific acetylation pattern and the presence of the glycolyl group. This structural variation enhances its binding affinity to certain receptors and increases its stability in biological systems compared to other neuraminic acid derivatives.
Propriétés
IUPAC Name |
methyl (4S,5R,6R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32)/t17-,18+,20+,21+,22+,24?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLNEPRLKNKBFL-MVXXMNISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

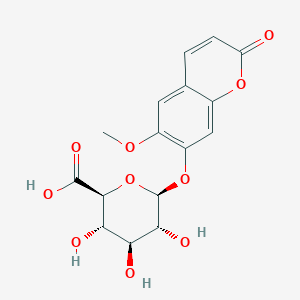
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
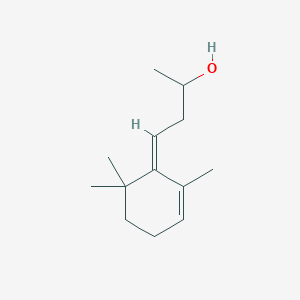
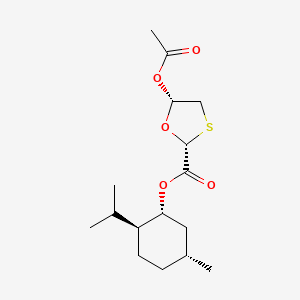
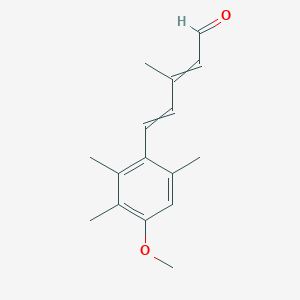
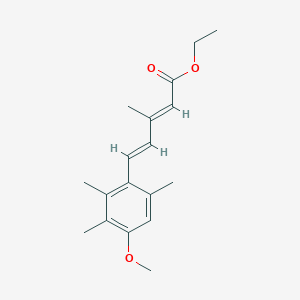
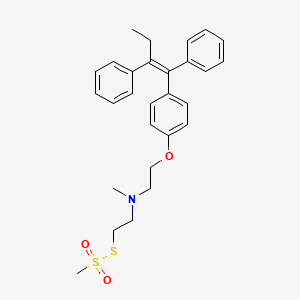
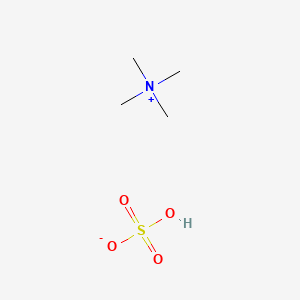
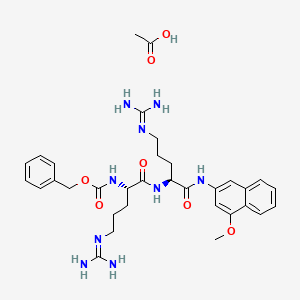
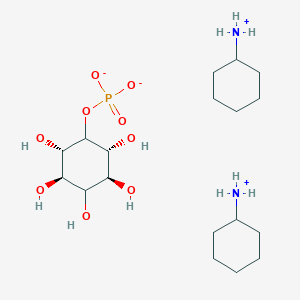

![3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)
